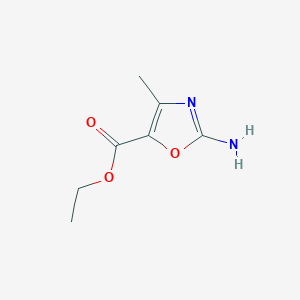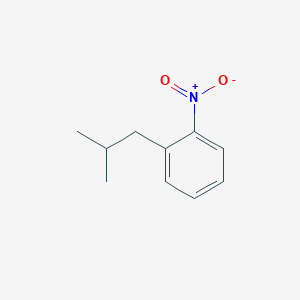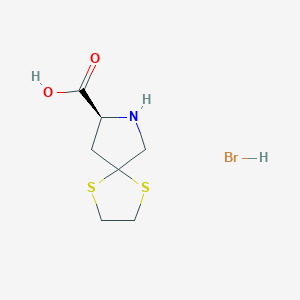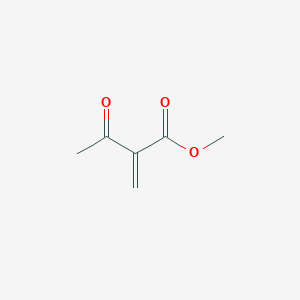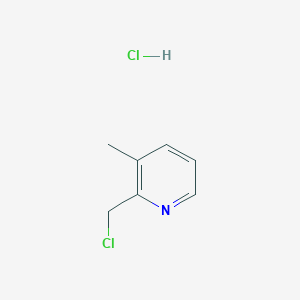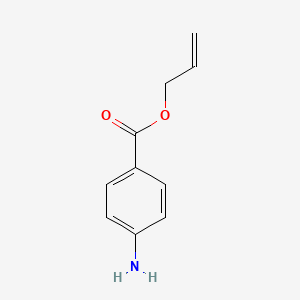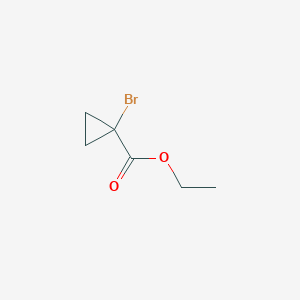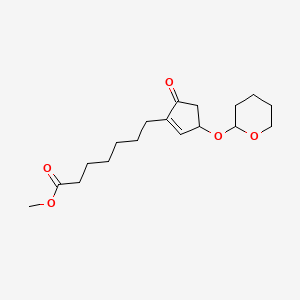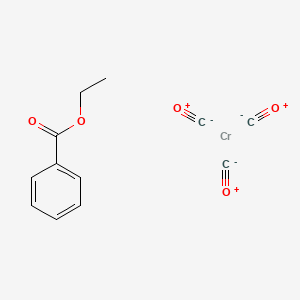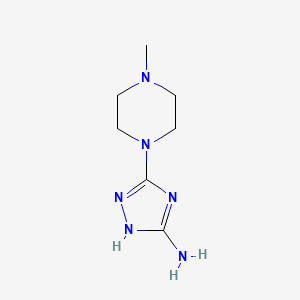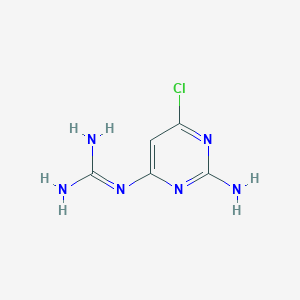
2-Amino-4-chloro-6-guanidinopyrimidine
描述
2-Amino-4-chloro-6-guanidinopyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3
准备方法
Synthetic Routes and Reaction Conditions
2-Amino-4-chloro-6-guanidinopyrimidine can be synthesized from 2-amino-4,6-dichloropyrimidine and guanidine. The reaction typically involves heating the reactants in the presence of a base, such as triethylamine, under solvent-free conditions at temperatures ranging from 80 to 90°C . The reaction is monitored using thin-layer chromatography (TLC) with hexane and ethyl acetate as the solvent system .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to reduce reaction times and improve yields . This method involves the use of microwave irradiation to accelerate the reaction, resulting in fewer by-products and higher efficiency compared to conventional heating methods .
化学反应分析
Types of Reactions
2-Amino-4-chloro-6-guanidinopyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 4 can be substituted with different nucleophiles, such as amines, under acidic conditions.
Oxidation and Reduction Reactions: The amino and guanidine groups can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and bases like triethylamine. .
Oxidation and Reduction Reactions:
Major Products Formed
The major products formed from substitution reactions include various substituted pyrimidine derivatives, depending on the nucleophile used .
科学研究应用
2-Amino-4-chloro-6-guanidinopyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds, including β-glucuronidase inhibitors.
Biological Research: The compound and its derivatives are studied for their potential antimicrobial, antifungal, and anticancer activities.
Industrial Applications: It is used in the development of agrochemicals and materials with specific properties.
作用机制
The mechanism of action of 2-amino-4-chloro-6-guanidinopyrimidine involves its interaction with specific molecular targets and pathways. For example, its derivatives have been shown to inhibit β-glucuronidase, an enzyme associated with various pathological conditions . The compound binds to the active site of the enzyme, preventing its activity and thereby exerting its biological effects .
相似化合物的比较
Similar Compounds
2-Amino-4,6-dichloropyrimidine: A precursor in the synthesis of 2-amino-4-chloro-6-guanidinopyrimidine.
2-Aminopyrimidine Derivatives: These compounds share similar structural features and are studied for their biological activities.
Uniqueness
This compound is unique due to the presence of both amino and guanidine groups, which contribute to its diverse chemical reactivity and potential biological activities. Its ability to undergo various substitution reactions and its applications in medicinal chemistry make it a valuable compound for research and development .
属性
IUPAC Name |
2-(2-amino-6-chloropyrimidin-4-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN6/c6-2-1-3(11-4(7)8)12-5(9)10-2/h1H,(H6,7,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNBTXIKNJCAAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)N)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50509912 | |
| Record name | N''-(2-Amino-6-chloropyrimidin-4-yl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50509912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83170-03-0 | |
| Record name | N''-(2-Amino-6-chloropyrimidin-4-yl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50509912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


